Phenazine-1,6-dicarboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

The biomimetic synthesis of PDC has been reported, where a 2-aminocyclohexanone, resembling the proposed biosynthetic substrate, underwent facile dimerization and oxidation in air to a tetrasubstituted pyrazine. This was followed by oxidation and saponification to deliver PDC (Clark & Sperry, 2012).

Molecular Structure Analysis

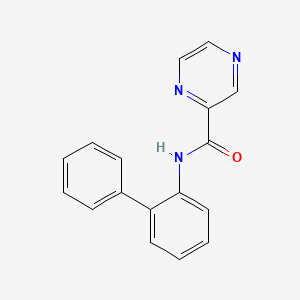

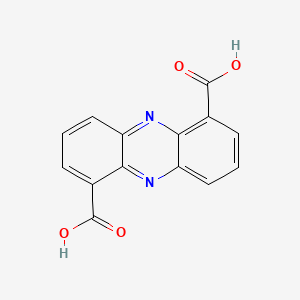

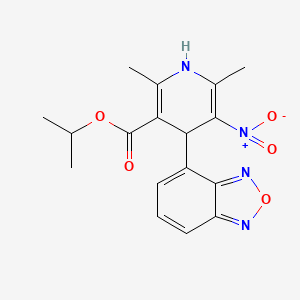

Phenazine-1,6-dicarboxylic acid belongs to the phenazine class of compounds, characterized by a bicyclic structure consisting of two nitrogen atoms within a fully conjugated, ten-membered ring system. This structure contributes to the compound's stability and reactivity. The carboxylic acid groups at positions 1 and 6 introduce additional functional properties, making PDC an interesting subject for chemical modifications and applications.

Chemical Reactions and Properties

Phenazine-1,6-dicarboxamides have been introduced as redox-responsive molecular switches. The reduction of their phenazine core transforms it from a hydrogen bond acceptor into a hydrogen bond donor, causing the secondary amide substituents to turn around. This unique property is envisioned to form the basis for foldamers that undergo reversible extension and contraction in response to changes in their oxidation state (Yin et al., 2019).

Applications De Recherche Scientifique

Biosynthesis : PDC is a secondary metabolite produced by bacteria, often in large quantities. It plays a role as an antibiotic and in infectious disease, largely due to its redox activity. The biosynthetic pathway involves various enzymes converting chorismic acid to PDC and phenazine-1-carboxylic acid (PCA), which are precursors for over 150 phenazine derivatives (Blankenfeldt, 2013).

Biomimetic Synthesis : A biomimetic approach has been reported for synthesizing PDC. This method involved the dimerization and oxidation of 2-aminocyclohexanone, followed by oxidation and saponification to yield PDC (Clark & Sperry, 2012).

Enzymatic Catalysis in Biosynthesis : PhzA/B enzyme catalyzes the formation of a tricycle in phenazine biosynthesis, which is a crucial step in converting amino-cyclohexenone molecules to a tricyclic phenazine precursor. This process is essential for the production of PDC and other strain-specific phenazine derivatives (Ahuja et al., 2008).

Antibacterial Applications : Phenazine derivatives, including PDC, have demonstrated antibacterial properties. For example, PDC showed activity in overcoming TRAIL resistance in human gastric adenocarcinoma cells (Abdelfattah et al., 2010).

Pesticidal Properties : PDC has been identified as a microbial pesticide with broad-spectrum activity against fungal pathogens, offering potential as a biochemical pesticide (Zhang, 2006).

Redox-Responsive Molecular Switches : Phenazine-1,6-dicarboxamides, which are related to PDC, have been introduced as redox-responsive molecular switches. This application is based on the transformation of their phenazine core, which can lead to significant conformational changes (Yin et al., 2019).

Enzymatic Mechanism in Biosynthesis : Studies have also focused on understanding the enzymatic mechanisms in the phenazine biosynthetic pathway. For instance, insights into the catalytic mechanism of the phenazine biosynthetic protein PhzF, crucial for the production of PDC, have been gained through computational simulations (Liu et al., 2015).

Mécanisme D'action

Target of Action:

PDC primarily targets biological processes within microbial cells. Specifically, it interacts with enzymes involved in phenazine biosynthesis. The key enzyme is PhzF , which catalyzes the isomerization of trans-2,3-dihydro-3-hydroxyanthranilic acid, a precursor in the phenazine pathway . By modulating PhzF activity, PDC influences the production of other phenazine metabolites.

Mode of Action:

PDC’s interaction with PhzF occurs at the active site. The Glu45 residue within PhzF acts as a general base/acid catalyst during proton transfer, facilitating the isomerization reaction. This process leads to the formation of PDC from its precursor . PDC’s structural features enable it to participate in redox reactions and potentially influence cellular redox balance.

Biochemical Pathways:

The biosynthesis of PDC involves several enzymatic steps. Chorismate, a common precursor, undergoes sequential conversions to yield PDC and phenazine-1-carboxylic acid (PCA). Phenazine-modifying enzymes further transform these “core” phenazine precursors into various phenazine derivatives . These derivatives exhibit diverse biological activities, including antibacterial and antitumor effects.

Result of Action:

PDC’s effects extend beyond microbial cells. It inhibits cell viability, DNA synthesis, and induces cell cycle arrest and apoptosis in cancer cells . Additionally, PDC may interact with topoisomerases (I and II), crucial enzymes involved in DNA replication and transcription .

Propriétés

IUPAC Name |

phenazine-1,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O4/c17-13(18)7-3-1-5-9-11(7)16-10-6-2-4-8(14(19)20)12(10)15-9/h1-6H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJALVONLCNWZHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=C3C(=N2)C=CC=C3C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178014 | |

| Record name | Phenazine-1,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23462-25-1 | |

| Record name | 1,6-Phenazinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23462-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenazine-1,6-dicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023462251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenazine-1,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[(4-Methoxyanilino)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1198292.png)